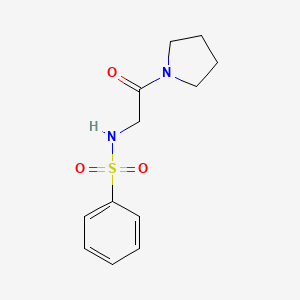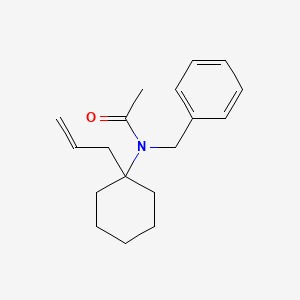
N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a prop-2-enyl group, and a cyclohexyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide typically involves the reaction of benzylamine with 1-prop-2-enylcyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
- The reaction mixture is stirred for several hours at room temperature.
- The product is then isolated by filtration and purified using recrystallization techniques.
Benzylamine and 1-prop-2-enylcyclohexylamine: are mixed in a suitable solvent, such as dichloromethane.
Acetic anhydride: is added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide can be compared with other similar compounds, such as:
N-benzylacetamide: Lacks the prop-2-enyl and cyclohexyl groups, making it less complex.
N-(1-prop-2-enylcyclohexyl)acetamide: Lacks the benzyl group, resulting in different chemical properties.
N-benzyl-N-cyclohexylacetamide: Lacks the prop-2-enyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N-(1-prop-2-enylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-3-12-18(13-8-5-9-14-18)19(16(2)20)15-17-10-6-4-7-11-17/h3-4,6-7,10-11H,1,5,8-9,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYGNVMFVTMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2(CCCCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B5758642.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)
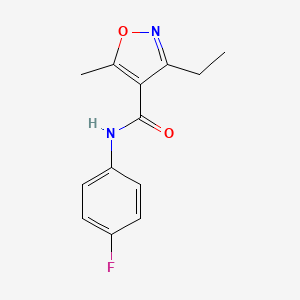
![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
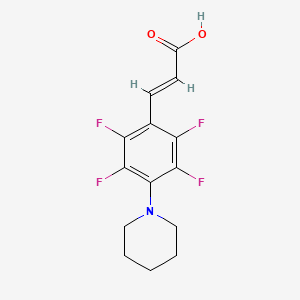
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
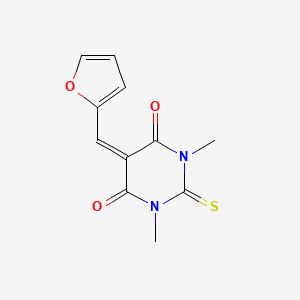
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5758705.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5758711.png)
![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)
